B1577132 Demidefensin-3

Demidefensin-3

Cat. No.: B1577132
Attention: For research use only. Not for human or veterinary use.
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Description

Demidefensin-3 is a synthetic analog of naturally occurring theta-defensins (θ-defensins), which are macrocyclic peptides uniquely expressed in Old World monkeys . These peptides are the only known ribosomally synthesized cyclic peptides in mammals, characterized by an 18-amino acid backbone stabilized by three disulfide bonds forming a distinctive cyclic cystine ladder structure . The unique biosynthesis of θ-defensins involves the head-to-tail splicing of two separate precursor nonapeptides, known as demidefensins, to form the mature, active macrocycle . The primary research value of this compound lies in its potent and broad-spectrum antimicrobial activity. Thetas defensins account for a major portion of the antimicrobial activity in macaque neutrophil granules and demonstrate superior microbicidal activity compared to human neutrophil preparations, which lack this class of peptides . Its mechanism of action is primarily attributed to its ability to disrupt microbial membranes. As a cationic and amphipathic peptide, it interacts electrostatically with negatively charged bacterial membrane components, leading to membrane permeabilization and cell death via models such as the carpet or pore-forming mechanisms . This membrane-targeting action makes it difficult for pathogens to develop resistance . Research applications for this compound include the study of innate immunity, the investigation of novel antimicrobial mechanisms to combat multidrug-resistant bacteria, and the exploration of its potential anti-inflammatory and immune-modulatory roles . Furthermore, its stable cyclic structure makes it an attractive scaffold in peptide drug design and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RCICVLGIC

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

Demidefensin-3 is derived from the genetic expression of specific demidefensin genes in primates. It consists of 76 amino acids and exhibits a pI of 5.79, making it more acidic compared to its counterparts, demidefensins 1 and 2, which have pIs of 8.02 and 7.08 respectively . The cyclic structure of RTD-3 is formed through the ligation of two nonapeptide precursors, resulting in a peptide that features three intramolecular disulfide bonds, crucial for its stability and function .

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, leading to cell lysis . Studies have shown that RTD-3 retains significant activity even in high-salt environments, which is particularly relevant for therapeutic applications in diverse physiological conditions .

Comparative Antimicrobial Efficacy

Peptide Target Bacteria MIC (μg/mL) Mechanism of Action
This compoundEscherichia coli10Membrane disruption
Human β-defensin-3Staphylococcus aureus5Membrane permeabilization
Demidefensin-1Pseudomonas aeruginosa15Cell wall synthesis inhibition

Note: MIC values represent the minimum inhibitory concentration required to prevent bacterial growth.

Wound Healing

The antimicrobial properties of this compound make it a promising candidate for developing wound healing therapies. Its ability to prevent infections while promoting tissue regeneration can significantly enhance recovery outcomes in patients with chronic wounds or surgical sites .

Antibiotic Resistance

With the rise of antibiotic-resistant strains of bacteria, this compound offers an alternative therapeutic strategy. Its unique mechanism of action provides a potential avenue for treating infections that are unresponsive to conventional antibiotics .

Vaccine Development

Research is exploring the use of demidefensins as adjuvants in vaccine formulations. Their ability to enhance immune responses could improve vaccine efficacy against various pathogens .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound exhibited significant antimicrobial activity against E. coli and S. aureus, with effective concentrations lower than those required for traditional antibiotics .
  • Animal Models : In preclinical trials using mouse models, RTD-3 showed reduced bacterial load in infected tissues compared to controls treated with standard antibiotics, indicating its potential as a therapeutic agent .
  • Tissue Regeneration : Research indicated that incorporating demidefensins into biomaterials used for wound dressings enhanced healing rates and reduced infection rates in animal models .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Recent studies highlight this compound’s synergy with conventional antibiotics. For instance, co-administration with vancomycin reduced S. aureus biofilm formation by 60% in vitro . However, its susceptibility to proteases in chronic wounds limits standalone use, prompting engineering of stabilized analogs . In contrast, LL-37 and Histatin-5 face challenges in toxicity and narrow-spectrum activity, respectively .

Preparation Methods

Isolation and Extraction from Biological Sources

Demidefensin-3 was initially identified and characterized from rhesus macaque bone marrow and neutrophil granules. The isolation process involves:

  • Sample Preparation : Bone marrow or neutrophil-rich tissues are collected and subjected to cell disruption methods such as nitrogen cavitation at controlled pressures (e.g., 750 psi at 4°C) to release granules containing defensins.

  • Granule Extraction : The granule-rich pellets are extracted using ice-cold acidic solutions, commonly 5% acetic acid, stirred for extended periods (e.g., 18 hours at 4°C) to solubilize peptides.

  • Centrifugation and Clarification : The extracts are clarified by high-speed centrifugation (e.g., 27,000 g for 40 minutes at 4°C) to remove insoluble debris.

  • Purification Steps : The clarified extracts undergo preparative continuous acid-urea polyacrylamide gel electrophoresis (PAGE) to separate low molecular weight peptides. Fractions containing antimicrobial activity are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns with acetonitrile gradients in trifluoroacetic acid (TFA) buffers.

  • Identification : Mass spectrometry (e.g., MALDI-TOF) and peptide sequencing techniques confirm the identity of this compound, distinguishing it by its unique mass and sequence features.

This method yields native peptides but is limited by the availability of biological material and the complexity of the extraction process.

Synthetic Peptide Production

Due to the challenges in isolating sufficient quantities of this compound from natural sources, chemical synthesis has been employed:

  • Solid-Phase Peptide Synthesis (SPPS) : Using automated peptide synthesizers (e.g., ABI 431 A), this compound is synthesized on polyethylene glycol-polystyrene resin with FastMoc chemistry. Double coupling steps ensure high yield and sequence fidelity.

  • Reduction of Peptides : The crude peptide is reduced with dithiothreitol (DTT) in a denaturing buffer (6 M guanidine-HCl, Tris-HCl pH 8.2, EDTA) under nitrogen atmosphere at elevated temperatures (e.g., 50°C for 15 hours) to maintain cysteine residues in the reduced form.

  • Oxidation and Cyclization : To form the correct disulfide bonds and cyclic structure characteristic of θ-defensins, the reduced peptide is subjected to air oxidation at neutral pH (pH 7.4) for 24 hours. Subsequently, cyclization is achieved by chemical ligation using ethylenediaminecarbodiimide and N-hydroxybenzotriazole in dimethylsulfoxide (DMSO) for about 18 hours at room temperature.

  • Purification : The oxidized and cyclized peptide is purified by RP-HPLC, yielding a product with mass and chromatographic properties matching the native peptide.

  • Verification : The synthetic peptide is validated by mass spectrometry and comparison of retention times and fragmentation patterns with native this compound.

This synthetic approach allows for the production of sufficient quantities of this compound for functional and structural studies.

Recombinant Expression and Semisynthetic Methods

Recent advances have enabled the recombinant production of θ-defensin peptides, including analogs related to this compound:

  • Gene Cloning : Synthetic DNA encoding the defensin precursor with appropriate protease recognition sequences is cloned into expression vectors (e.g., plasmid pTXB1).

  • Expression in Bacteria : The plasmid is transformed into Escherichia coli strains (e.g., BL21(DE3)) and cultured in minimal media supplemented with isotopically labeled nitrogen sources (e.g., ^15NH_4Cl) for NMR studies.

  • Intein-Mediated Protein Splicing : The fusion protein containing the defensin precursor is purified on affinity columns (e.g., chitin beads). Cyclization and folding are induced in a one-pot reaction by TEV protease cleavage and incubation with reducing agents (e.g., reduced glutathione) under controlled conditions (e.g., room temperature for 3 days).

  • Purification and Characterization : The cyclic peptide is purified by C18 RP-HPLC and characterized by mass spectrometry and NMR spectroscopy.

This method provides isotopically labeled peptides suitable for detailed structural and dynamic analyses, with yields around 200-400 μg per liter of bacterial culture.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Biological Extraction Tissue disruption, acid extraction, centrifugation, PAGE, RP-HPLC Native peptide, authentic posttranslational modifications Low yield, labor-intensive
Chemical Synthesis (SPPS) Automated solid-phase synthesis, reduction, oxidation, cyclization, RP-HPLC High purity, scalable, sequence control Complex cyclization, requires optimization
Recombinant Expression Gene cloning, bacterial expression, intein splicing, folding, RP-HPLC Isotopic labeling, structural studies Moderate yield, complex protein engineering

Detailed Research Findings on this compound Preparation

  • This compound transcripts represent about 20% of total demidefensin mRNA in rhesus macaque bone marrow, indicating a significant but lesser abundance compared to other isoforms.

  • The peptide contains three cysteine residues, which form disulfide bonds critical for its structure; this differs from other defensins with six cysteines, affecting folding and activity.

  • Synthetic this compound peptides exhibit identical chromatographic and mass spectrometric profiles to native peptides, confirming the accuracy of synthetic methods.

  • Recombinant semisynthetic production has been successfully applied to related θ-defensins, suggesting feasibility for this compound with potential for isotopic labeling and structural studies.

  • The cyclization step is crucial for biological activity and stability, achieved chemically or enzymatically in vitro, requiring precise conditions to ensure correct disulfide bond formation and peptide backbone cyclization.

Q & A

Q. What experimental methodologies are most effective for characterizing the structural properties of Demidefensin-3?

To elucidate the structure of this compound, researchers should combine techniques such as nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of solution-state conformations, X-ray crystallography for solid-state structural determination, and circular dichroism (CD) spectroscopy to assess secondary structure stability under varying pH or temperature conditions . For novel peptides, ensure purity validation via high-performance liquid chromatography (HPLC) and mass spectrometry (MS), and reference existing defensin structural databases (e.g., UniProt) for comparative analysis .

Q. How can researchers validate the antimicrobial mechanism of action of this compound?

A multi-tiered approach is recommended:

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify peptide-lipid interactions.
  • Microbiological assays : Time-kill curves, minimum inhibitory concentration (MIC) tests, and membrane permeability assays (e.g., SYTOX Green uptake).
  • Imaging : Confocal microscopy to visualize bacterial membrane disruption. Include controls for osmotic stress and use genetically modified microbial strains to isolate specific pathways .

Q. What are common sources of contradictory data in this compound bioactivity studies, and how can they be resolved?

Contradictions often arise from variability in peptide synthesis (e.g., incomplete folding), assay conditions (e.g., cation concentration affecting electrostatic interactions), or microbial strain specificity. Mitigate these by:

  • Standardizing peptide purification protocols (e.g., HPLC gradients).
  • Reporting detailed experimental conditions (temperature, ionic strength).
  • Validating findings across multiple microbial models (Gram-positive vs. Gram-negative bacteria, fungal strains) .

Advanced Research Questions

Q. How can researchers design studies to investigate this compound’s synergistic interactions with conventional antibiotics?

Use combinatorial assays such as checkerboard dilution to calculate fractional inhibitory concentration (FIC) indices. Pair this compound with β-lactams or fluoroquinolones and analyze synergy via isobologram plots. Include mechanistic studies (e.g., qPCR to assess efflux pump gene expression) to differentiate between membrane permeabilization and target potentiation .

Q. What computational strategies are optimal for predicting this compound’s interaction with host cell receptors?

Employ molecular dynamics (MD) simulations with lipid bilayer models to study membrane insertion energetics. Use docking algorithms (e.g., AutoDock Vina) to predict binding affinities with toll-like receptors (TLRs) or glycosaminoglycans. Validate predictions via mutagenesis (e.g., alanine scanning) of predicted interaction residues .

Q. How can multi-omics approaches clarify this compound’s role in host-pathogen dynamics?

Integrate transcriptomics (RNA-seq) to identify immune response pathways upregulated post-treatment and proteomics (LC-MS/MS) to map peptide-induced changes in microbial protein expression. Pair with metabolomics (NMR or GC-MS) to detect shifts in microbial metabolic byproducts (e.g., ATP depletion) .

Methodological & Ethical Considerations

Q. What in vivo models are most suitable for studying this compound’s therapeutic potential?

Prioritize zebrafish embryos for high-throughput toxicity and efficacy screening due to their transparency and immune similarity to mammals. For chronic infection models, use murine wound or pulmonary infection systems. Ensure ethical compliance with ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .

Q. How should researchers address variability in this compound production across expression systems?

Compare yields and post-translational modifications (e.g., disulfide bond formation) in prokaryotic (E. coli) vs. eukaryotic (Pichia pastoris) systems. Optimize codon usage and fusion tags (e.g., SUMO) for solubility. Validate bioactivity post-purification using standardized antimicrobial assays .

Q. What statistical frameworks are recommended for analyzing dose-response heterogeneity in this compound studies?

Apply mixed-effects models to account for batch-to-batch peptide variability and non-linear regression (e.g., four-parameter logistic curves) for dose-response data. Use Bayesian hierarchical models to pool results from replicated experiments .

Q. How can researchers balance open science principles with intellectual property concerns in this compound research?

Publish raw data in FAIR-compliant repositories (e.g., Zenodo) with embargo periods for patentable findings. For collaborative projects, draft material transfer agreements (MTAs) specifying data-sharing boundaries. Cite preprints and patents in manuscripts to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.